3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

描述

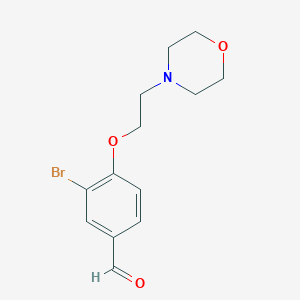

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) is a brominated benzaldehyde derivative substituted with a 2-morpholinoethoxy group at the para position. Its molecular formula is C₁₃H₁₆BrNO₃, with a molecular weight of 314.18 g/mol. The compound features a benzaldehyde core modified with a bromine atom (electron-withdrawing group) and a morpholinoethoxy side chain (electron-donating group), which confers unique electronic and steric properties. It is primarily utilized as an organic intermediate in pharmaceutical synthesis, particularly in constructing Hantzsch dihydropyridines (e.g., multitarget neuroprotective agents) . Commercial samples are available at ≥95% purity, with applications emphasizing its role in enhancing solubility and bioavailability via the morpholine moiety .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

化学反应分析

Types of Reactions

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-(2-morpholinoethoxy)benzoic acid.

Reduction: 3-Bromo-4-(2-morpholinoethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1.1. Protein Kinase Inhibition

One of the notable applications of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is as a protein kinase inhibitor. It has been found to exhibit inhibitory activity against specific kinases, which are crucial targets in cancer therapy. The compound's structure allows it to interact effectively with the active sites of these enzymes, potentially leading to the development of novel anticancer agents .

1.2. Alzheimer's Disease Research

Research indicates that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition is significant for Alzheimer's disease treatment, as it may help to alleviate cholinergic deficits associated with the condition. Studies have shown that modifications to the compound can enhance its potency as an AChE inhibitor, making it a candidate for further development in Alzheimer's therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which can yield various derivatives with enhanced biological activities. For instance, modifications involving different substituents on the benzaldehyde moiety can lead to compounds with improved selectivity and potency against specific biological targets .

3.1. Inhibitory Potency Assessment

In a study assessing the inhibitory potency of morpholine-modified analogues, this compound demonstrated significant activity with IC50 values in the low nanomolar range against both AChE and BuChE. This positions it as a promising lead compound for further optimization .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | AChE | < 10 |

| This compound | BuChE | < 20 |

3.2. Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that certain structural modifications significantly enhance the binding affinity to AChE and BuChE. For example, adding larger alkyl groups or altering the electron-donating properties of substituents improved enzyme inhibition .

作用机制

The mechanism of action of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

相似化合物的比较

The structural and functional analogs of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde are compared below based on substituent variations, physicochemical properties, and applications.

Table 1: Structural Comparison

Key Findings

Electronic Effects: The morpholinoethoxy group in the target compound provides a tertiary amine, enabling hydrogen bonding and improving aqueous solubility compared to ethoxy or propargyloxy analogs . Fluorine substituents (e.g., in 2,3-difluoro analog) increase electronegativity, enhancing metabolic stability and binding affinity in drug-receptor interactions .

Synthetic Utility: The propargyloxy derivative (C₁₀H₇BrO₂) is employed in click chemistry due to its terminal alkyne, whereas the morpholinoethoxy group is preferred for pharmacokinetic optimization . Synthesis of the target compound likely follows methods similar to , using Cs₂CO₃/DMF for etherification with 2-morpholinoethyl bromide .

Physicochemical Properties: Lipophilicity: Fluorobenzyl and morpholino groups increase logP compared to ethoxy derivatives, impacting membrane permeability . NMR Data: The morpholino group’s protons resonate at δ 2.5–3.5 ppm, while the aldehyde proton appears near δ 9.9–10.0 (cf. ’s δ 9.93 for -CHO) .

No comprehensive toxicological data exists for most analogs, necessitating standard PPE during handling .

Table 2: Application Comparison

生物活性

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS No. 258831-64-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant research findings and case studies.

This compound is characterized by its bromine substitution and the morpholinoethoxy group, which may influence its interaction with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is hypothesized to involve multiple pathways:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory pathways. Its structural similarity to known anti-inflammatory agents suggests potential activity against cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response .

Antioxidant Activity

The antioxidant potential of related benzaldehyde derivatives has been documented. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses, such as glutathione levels .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of benzaldehyde derivatives on neuronal cell lines exposed to oxidative stress. Results showed that these compounds could significantly reduce reactive oxygen species (ROS) levels and improve cell viability, indicating a protective mechanism against neurodegeneration .

- Anti-inflammatory Activity : In a model of induced inflammation, a structurally similar compound was shown to inhibit the production of pro-inflammatory cytokines and reduce edema, supporting the hypothesis that this compound may possess similar anti-inflammatory properties .

Pharmacokinetics

While specific pharmacokinetic data for this compound are scarce, studies on related compounds suggest good bioavailability and metabolic stability. In silico models indicate that modifications to the structure can enhance solubility and absorption characteristics, which are critical for therapeutic efficacy .

Research Applications

The compound's unique structural features position it as a candidate for further research in several areas:

- Drug Development : Its potential as an AChE inhibitor makes it a candidate for developing treatments for neurodegenerative diseases.

- Synthetic Chemistry : As an intermediate in organic synthesis, it can facilitate the creation of more complex molecules with desired biological activities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde?

A common method involves nucleophilic substitution or etherification reactions. For example, reacting 3-bromo-4-hydroxybenzaldehyde with 2-chloroethyl morpholine in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (~80–100°C) . The morpholinoethoxy group is introduced via SN2 displacement, requiring anhydrous conditions to minimize hydrolysis. Yield optimization may involve monitoring reaction progress via TLC or HPLC .

Q. How is the compound purified post-synthesis?

Column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) is effective for isolating the target compound. Aminosilica columns can enhance separation efficiency for polar intermediates. Additional recrystallization from ethanol or dichloromethane may improve purity (>95%) .

Q. What analytical techniques are used for characterization?

- LCMS : To confirm molecular weight (e.g., m/z ~326 [M+H]+ for the parent compound).

- HPLC : Retention time under specific conditions (e.g., 0.93 minutes using a C18 column with trifluoroacetic acid mobile phase) .

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ ~10 ppm, morpholine protons at δ ~3.5–4.0 ppm) .

Advanced Research Questions

Q. How does the bromine atom influence reactivity in cross-coupling reactions?

The bromine at the 3-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling aryl-aryl or aryl-heteroatom bond formation. Its electronic effects (σ-induction) enhance electrophilicity at the para-aldehyde position, facilitating nucleophilic additions. However, steric hindrance from the morpholinoethoxy group may reduce coupling efficiency, requiring palladium catalysts with bulky ligands (e.g., XPhos) .

Q. What is the role of the morpholinoethoxy group in biological activity?

The morpholine moiety enhances solubility and bioavailability via hydrogen bonding. In cancer research, derivatives of this compound inhibit epithelial-mesenchymal transition (EMT) by modulating TGF-β/Smad signaling, reducing Smad2/3 phosphorylation. The ether linkage stabilizes interactions with hydrophobic protein pockets .

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselective bromination or substitution requires directing groups. For example, protecting the aldehyde as an acetal before introducing the morpholinoethoxy group can prevent undesired side reactions. Computational modeling (DFT) aids in predicting reactive sites and optimizing reaction conditions .

Q. What are the stability considerations for this compound under storage?

属性

IUPAC Name |

3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDQEMFDTZRRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630772 | |

| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258831-64-0 | |

| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。